

2-Methyl-1-octene molecular structure and formula

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An In-depth Technical Guide to 2-Methyl-1octene

This document provides a comprehensive technical overview of **2-Methyl-1-octene**, including its molecular structure, physicochemical properties, spectroscopic data, chemical reactivity, and relevant experimental protocols. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Identity and Structure

2-Methyl-1-octene is an unsaturated hydrocarbon belonging to the alkene family.[1] Its structure consists of an eight-carbon chain with a double bond at the first carbon position and a methyl group at the second position.[2] This substitution pattern makes it a branched alphaolefin. It is primarily utilized as an intermediate in organic synthesis and in the polymer industry for creating specialized copolymers and polyolefin blends.[2]

The molecular formula for **2-Methyl-1-octene** is C₉H₁₈.[2][3][4][5] Key identifiers for this compound are summarized in the table below.

Table 1: Compound Identifiers for 2-Methyl-1-octene



| Identifier | Value | |
|-------------------|--|--|
| IUPAC Name | 2-methyloct-1-ene[3][5] | |
| CAS Number | 4588-18-5[2][3][4][5][6] | |
| Molecular Formula | C ₉ H ₁₈ [2][3][4][5][6] | |
| Molecular Weight | 126.24 g/mol [2][4][5] | |
| InChI | InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4- 8H2,1,3H3[3][5][6][7] | |
| InChIKey | FBEDQPGLIKZGIN-UHFFFAOYSA-N[3][5][6][7] | |

| SMILES | CCCCCC(=C)C[7][8] |

Caption: 2D skeletal structure of **2-Methyl-1-octene**.

Physicochemical Properties

2-Methyl-1-octene is a colorless, flammable liquid that is insoluble in water but soluble in organic solvents like alcohol and ether.[2][9] Its key physical and chemical properties are compiled from various sources and presented below.

Table 2: Physicochemical Data for 2-Methyl-1-octene

| Property | Value | |
|------------------|-------------------------------------|--|
| Density | 0.734 - 0.74 g/cm³ at 20°C[2][8][9] | |
| Boiling Point | 142.6 - 145 °C at 760 mmHg[2][4][8] | |
| Melting Point | -78 to -77.68 °C[2][4][8] | |
| Flash Point | 26.9 - 32 °C[2][4][9] | |
| Refractive Index | 1.416 - 1.4186[2][4][8] | |

| Vapor Pressure | 6.9 ± 0.1 mmHg at 25°C (Predicted)[9] |



Spectroscopic Profile

The structural identity and purity of **2-Methyl-1-octene** can be confirmed using standard spectroscopic techniques.

Table 3: Key Spectroscopic Data for 2-Methyl-1-octene

| Technique | Feature | Assignment |
|---------------------|-----------------------------|---|
| ¹ H NMR | δ 4.66 - 4.68 ppm (m, 2H) | =CH ₂ (vinylic protons)[7] |
| | δ 1.999 ppm (t, 2H) | -CH ₂ - (allylic protons on C3)[7] |
| | δ 1.707 ppm (s, 3H) | -CH₃ (vinylic methyl group on C2)[7] |
| | δ 1.24 - 1.42 ppm (m, 8H) | -(CH ₂) ₄ - (alkyl chain)[7] |
| | δ 0.888 ppm (t, 3H) | -CH₃ (terminal methyl group on C8)[7] |
| ¹³ C NMR | ~150 ppm | C2 (quaternary vinylic carbon) |
| | ~110 ppm | C1 (vinylic =CH ₂) |
| | ~30-40 ppm | C3 (allylic -CH ₂ -) |
| | ~20-30 ppm | Alkyl chain carbons |
| | ~22 ppm | Vinylic methyl carbon |
| | ~14 ppm | Terminal methyl carbon |
| IR Spectroscopy | ~3075 cm ⁻¹ | =C-H stretch (vinylic)[10] |
| | ~2960-2850 cm ⁻¹ | C-H stretch (alkyl)[10] |
| | ~1650 cm ⁻¹ | C=C stretch[10] |
| | ~890 cm ⁻¹ | =CH ₂ out-of-plane bend[10] |
| Mass Spectrometry | m/z 126 | M+ (Molecular Ion)[6] |
| | m/z 111 | [M - CH ₃]+ |



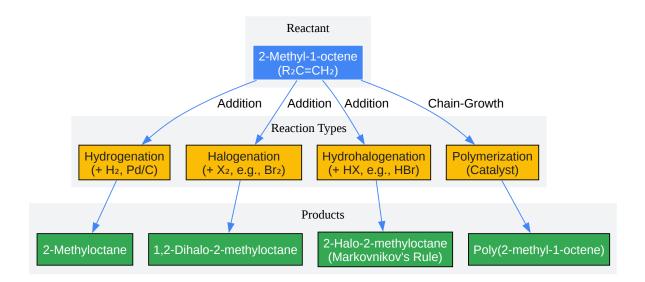
| | m/z 84, 70, 56, 42 | Characteristic alkene fragmentation |

Note: ¹³C NMR values are estimated based on standard chemical shift ranges as explicit experimental data was not available in the cited sources.

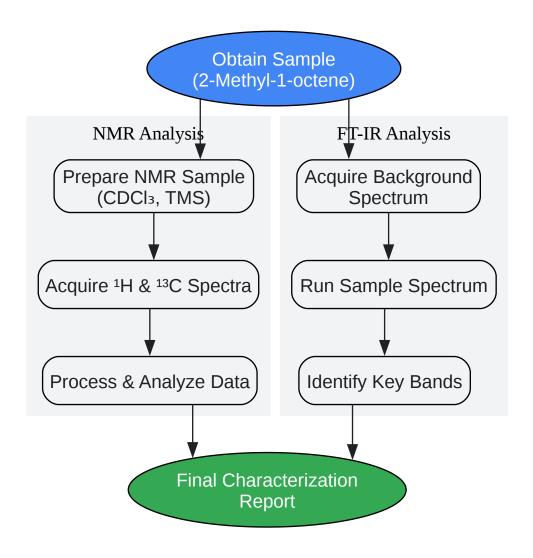
Chemical Reactivity

As an unsaturated hydrocarbon, the primary site of reactivity for **2-Methyl-1-octene** is the carbon-carbon double bond. It readily undergoes addition reactions, where the π -bond is broken to form two new sigma bonds.[1] This reactivity is fundamental to its use as a monomer in polymerization and as a precursor in organic synthesis.









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References

- 1. Hydrocarbon Wikipedia [en.wikipedia.org]
- 2. 2-METHYLOCT-1-ENE [chembk.com]
- 3. 1-Octene, 2-methyl- [webbook.nist.gov]
- 4. echemi.com [echemi.com]



- 5. 2-Methyl-1-octene | C9H18 | CID 78335 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Octene, 2-methyl- [webbook.nist.gov]
- 7. 2-METHYL-1-OCTENE(4588-18-5) IR Spectrum [m.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 1-Octene, 2-methyl- [webbook.nist.gov]
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